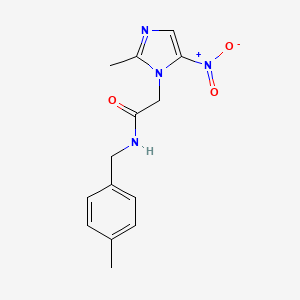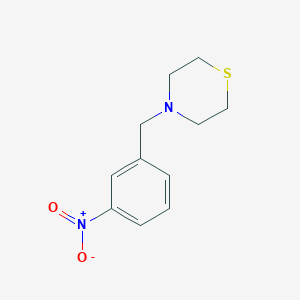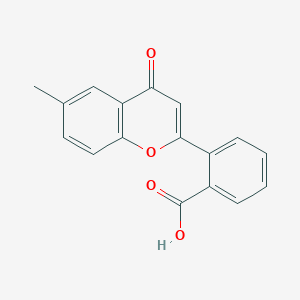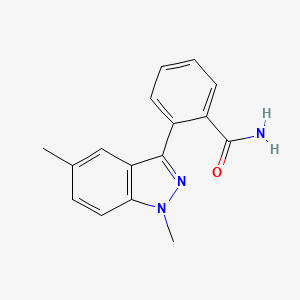
N,1-dimethyl-N-(3-methylbenzyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation, starting from primary amine raw materials. These processes yield compounds with varied substituents on the piperidine ring, demonstrating the versatility of synthetic routes for derivatives of piperidine, which is structurally related to "N,1-dimethyl-N-(3-methylbenzyl)-4-piperidinamine" (Xue Si-jia, 2012).
Molecular Structure Analysis
Crystal structure analysis of similar compounds reveals nonplanar molecular configurations with piperidine rings exhibiting chair or sofa conformations. The arrangement of substituents around the piperidine ring significantly impacts the overall molecular geometry, as seen in detailed X-ray diffraction studies (Xue Si-jia, 2011).
Chemical Reactions and Properties
Reactions involving piperidine derivatives include nucleophilic substitutions and condensation reactions that introduce various functional groups, impacting the chemical behavior and biological activity of the resulting compounds. These reactions are crucial for the functionalization of piperidine rings, allowing for the development of compounds with targeted properties (A. Blokhin et al., 1990).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting points, and crystal structure, are determined by their molecular structure. Crystallography studies provide insight into the solid-state arrangement of these molecules, highlighting the influence of molecular conformation and intermolecular interactions on their physical properties (K. Okamoto et al., 1979).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including reactivity patterns and stability, are significantly influenced by the electronic nature of substituents and the steric environment around the piperidine ring. Studies on related compounds reveal how modifications at the piperidine nitrogen and the incorporation of various substituents affect their chemical behavior and potential as bioactive molecules (B. Le Bourdonnec et al., 2003).
特性
IUPAC Name |
N,1-dimethyl-N-[(3-methylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-5-4-6-14(11-13)12-17(3)15-7-9-16(2)10-8-15/h4-6,11,15H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLGRGYUWNQNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5657691.png)

![6-allyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5657711.png)

![(1R*,5R*)-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5657718.png)

![N-cyclopropyl-3-[5-(5-methoxy-2-furoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5657730.png)

![5-isobutyl-1'-(5-methoxy-2-furoyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657759.png)
![(4S)-N-ethyl-1-(2-furoyl)-4-[(3-thienylacetyl)amino]-L-prolinamide](/img/structure/B5657762.png)
![N-(3,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5657770.png)
![N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide](/img/structure/B5657773.png)

